5-chloro-3-methyl-1H-indole
Overview
Description
5-Chloro-3-methyl-1H-indole is a solid compound . It has a molecular weight of 165.62 . The IUPAC name for this compound is 5-chloro-3-methyl-1H-indole .
Molecular Structure Analysis
The InChI code for 5-chloro-3-methyl-1H-indole is1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Chloro-3-methyl-1H-indole is a solid compound . The compound should be stored in a refrigerator . It is shipped at room temperature .Scientific Research Applications
Nucleophilic Reactivities of Indoles
- Research Focus: Investigated the kinetics of coupling of various indoles, including 5-chloro-3-methyl-1H-indole, with reference benzhydryl cations. This study contributes to understanding the nucleophilic character of indoles which is crucial in synthetic organic chemistry (S. Lakhdar et al., 2006).
Molecular Docking Studies
- Research Focus: A study on the synthesis and characterization of compounds derived from 5-chloro-3-methyl-1H-indole, emphasizing their potential interactions with target proteins like EGFR, which is significant in drug development (G. Ganga Reddy et al., 2022).
Synthesis and Characterization of Indole Compounds
- Research Focus: Focused on synthesizing and characterizing indole compounds, including derivatives of 5-chloro-3-methyl-1H-indole, for their potential biological activities such as anti-tumor and anti-inflammatory (D. Geetha et al., 2019).
Synthesis of 5-HT6 Receptor Agonists
- Research Focus: Examined the synthesis of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, including 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, for potential application as 5-HT6 receptor agonists, relevant in neurological research (Cecilia Mattsson et al., 2005).
Synthesis of CB1 Receptor Modulators
- Research Focus: Investigated the structural requirements for indole-2-carboxamides, including 5-chloro-3-methyl-1H-indole derivatives, for allosteric modulation of the cannabinoid type 1 receptor (CB1), which is significant in the field of neuropharmacology (Leepakshi Khurana et al., 2014).
Synthesis of Heterocyclic Systems
- Research Focus: Described the synthesis of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione, showing the versatility of 5-chloro-3-methyl-1H-indole in creating a variety of chemical structures (Z. Tribak et al., 2017).
Synthesis of Spiroindolinones
- Research Focus: Involved the synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives, demonstrating the chemical versatility of 5-chloro-3-methyl-1H-indole in creating complex molecular structures with potential pharmacological applications (Görkem Ermut et al., 2014).
Safety And Hazards
Future Directions
Indole derivatives, including 5-chloro-3-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
5-chloro-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEBJGCQVFUVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452050 | |
Record name | 5-chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1H-indole | |
CAS RN |
71095-42-6 | |
Record name | 5-chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.